Anti-inflammatory agent 8

Descripción

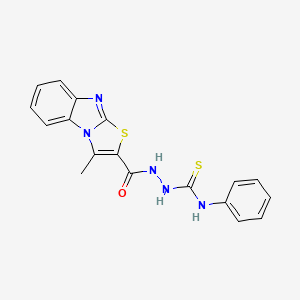

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H15N5OS2 |

|---|---|

Peso molecular |

381.5 g/mol |

Nombre IUPAC |

1-[(1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carbonyl)amino]-3-phenylthiourea |

InChI |

InChI=1S/C18H15N5OS2/c1-11-15(26-18-20-13-9-5-6-10-14(13)23(11)18)16(24)21-22-17(25)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,21,24)(H2,19,22,25) |

Clave InChI |

GJJCPBZXNXVEDO-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)NNC(=S)NC4=CC=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Tilomisole-Based Benzimidazothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, experimental protocols, and quantitative analysis of novel tilomisole-based benzimidazothiazole derivatives. These compounds have demonstrated significant potential as anti-inflammatory agents, exhibiting potent and selective inhibition of the COX-2 enzyme. This document provides the necessary information for the replication and further development of these promising therapeutic candidates.

Core Synthesis Strategy

The central approach to synthesizing these novel derivatives involves a multi-step chemical process starting from commercially available reagents. The general synthetic route leverages the core structure of tilomisole, a known benzimidazothiazole with immunomodulatory properties, and introduces various chemical moieties to enhance its anti-inflammatory activity and selectivity.

The key starting material, 2-mercaptobenzimidazole, undergoes a series of reactions including alkylation and cyclization to form the foundational benzimidazothiazole scaffold. Subsequent derivatization allows for the introduction of diverse functional groups, leading to a library of novel compounds. The structures of all synthesized products are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.[1][2]

General Synthetic Workflow

Caption: General synthetic workflow for tilomisole-based benzimidazothiazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility. The following protocols are based on established procedures for the synthesis and evaluation of these compounds.

Synthesis of N-(substituted)-2-(3-(4-chlorophenyl)benzo[2][3]imidazo[2,1-b]thiazol-2-yl)acetamides

A representative experimental procedure involves the reaction of 2-(3-(4-chlorophenyl)benzo[2][3]imidazo[2,1-b]thiazol-2-yl)acetic acid (a tilomisole analog) with various amines to form the corresponding acetamide derivatives.

-

Acid Chloride Formation: To a solution of the starting carboxylic acid in a suitable solvent (e.g., dry dichloromethane), oxalyl chloride is added dropwise at 0°C. A catalytic amount of DMF is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent and excess oxalyl chloride are removed under reduced pressure.

-

Amide Formation: The resulting acid chloride is dissolved in a dry aprotic solvent (e.g., THF). The appropriate amine is added, often in the presence of a base such as triethylamine, to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature for several hours.

-

Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted acetamide derivative.

Quantitative Data Summary

The synthesized compounds were evaluated for their anti-inflammatory activity, primarily through in vitro COX-1 and COX-2 inhibition assays and in vivo models such as the carrageenan-induced rat paw edema test.[4] The results for a selection of the most potent compounds are summarized below.

In Vitro COX Inhibition Data

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

| 13 | 14.35 | 0.09 | 159.5 |

| 16 | > 100 | 13.87 | > 7.21 |

| 20 | > 100 | 32.28 | > 3.10 |

| 25 | > 100 | 33.01 | > 3.03 |

| 46 | > 100 | 5.18 | > 19.31 |

| Celecoxib | 15000 | 40.00 | 375 |

Data extracted from literature.[4]

In Vivo Anti-inflammatory Activity

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) |

| 13 | 10 | 75.3 |

| 20 | 10 | 72.1 |

| 30 | 10 | 70.5 |

| 40 | 10 | 73.8 |

| 43 | 10 | 71.2 |

| 46 | 10 | 74.6 |

| Celecoxib | 10 | 78.9 |

Data represents the percentage inhibition of carrageenan-induced paw edema in rats.[4]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the anti-inflammatory effects of these tilomisole-based derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Simplified signaling pathway showing the inhibition of COX-2 by tilomisole-based derivatives.

Conclusion

The tilomisole-based benzimidazothiazole derivatives represent a promising class of anti-inflammatory agents. The synthetic protocols outlined in this guide are robust and allow for the generation of a diverse library of compounds. The quantitative data clearly indicates that several of these derivatives exhibit potent and selective COX-2 inhibition, with in vivo efficacy comparable to the established drug celecoxib.[4] Further investigation into the structure-activity relationships and pharmacokinetic profiles of these compounds is warranted to advance their development as potential therapeutic agents for inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New tilomisole-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Anti-inflammatory Agent 8: A Potent and Selective COX-2 Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a paramount objective in medicinal chemistry. A significant breakthrough in this area is the discovery of "Anti-inflammatory agent 8," a tilomisole-based benzimidazothiazole derivative, identified as compound 13 in the seminal study by Darwish SA, et al. This compound has demonstrated remarkable potency and selectivity as a cyclooxygenase-2 (COX-2) inhibitor, a key enzyme implicated in the inflammatory cascade. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound, with a focus on its mechanism of action, quantitative biological data, and detailed experimental methodologies.

Core Compound Profile

| Identifier | Description |

| Common Name | This compound |

| Systematic Name | (Not publicly available) |

| Synonym | Compound 13 |

| Chemical Class | Tilomisole-based benzimidazothiazole derivative |

| CAS Number | 1103920-19-9 |

| Primary Target | Cyclooxygenase-2 (COX-2) |

Quantitative Biological Activity

The anti-inflammatory potential of Agent 8 was rigorously evaluated through in vitro and in vivo studies. The key quantitative data are summarized below, highlighting its exceptional potency and selectivity for the COX-2 enzyme over the constitutively expressed COX-1 isoform.

| Assay | Compound | IC50 (nM) | Selectivity Index (SI) |

| In Vitro COX-1 Inhibition | Agent 8 (Compound 13 ) | 14.36 | 159.5 |

| Celecoxib | 267.00 | 6.67 | |

| In Vitro COX-2 Inhibition | Agent 8 (Compound 13 ) | 0.09 | |

| Celecoxib | 40.00 |

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater potency. Selectivity Index (SI): The ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Mechanism of Action: The COX-2 Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the COX-2 enzyme. In the inflammatory cascade, various stimuli, such as pathogens or tissue damage, trigger the release of pro-inflammatory mediators. This leads to the induction of COX-2, which catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is a precursor to a variety of prostaglandins (e.g., PGE2, PGI2) that mediate the cardinal signs of inflammation, including pain, swelling, redness, and heat. By potently and selectively blocking the active site of COX-2, Agent 8 effectively halts the production of these pro-inflammatory prostaglandins, thereby mitigating the inflammatory response. The high selectivity for COX-2 is a critical attribute, as it minimizes the inhibition of COX-1, which is involved in maintaining the integrity of the gastric mucosa and normal platelet function. This selectivity profile suggests a potentially favorable gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: The COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound (Compound 13)

A detailed, step-by-step synthesis protocol for this compound is proprietary to the research published by Darwish SA, et al. and is not publicly available. The general synthetic scheme involves the construction of a tilomisole-based benzimidazothiazole scaffold followed by functional group modifications to yield the final compound. Researchers interested in the specific synthetic route should refer to the primary publication: Darwish SA, et al. New tilomisole-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies. Bioorg Chem. 2022;120:105644.

In Vitro COX-1 and COX-2 Inhibition Assay

The in vitro inhibitory activity of this compound against COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay.

Materials:

-

COX-1 and COX-2 enzymes (ovine)

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound or vehicle control.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid, and the colorimetric probe, TMPD.

-

Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory efficacy of this compound was assessed using the well-established carrageenan-induced paw edema model in rats.

Animals:

-

Male Wistar or Sprague-Dawley rats (body weight typically 150-200 g)

Materials:

-

Carrageenan (1% w/v suspension in sterile saline)

-

Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Celecoxib)

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.

-

Group the animals randomly into control, reference, and test groups.

-

Administer the test compound or reference drug orally or via another appropriate route at a specified dose. The control group receives the vehicle only.

-

After a defined period (e.g., 60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measure the initial paw volume of each rat immediately before the carrageenan injection using a plethysmometer.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

This compound has emerged as a highly promising preclinical candidate for the treatment of inflammatory disorders. Its exceptional potency and selectivity for COX-2, as demonstrated in both in vitro and in vivo models, suggest the potential for a potent anti-inflammatory effect with a favorable safety profile. Further development of this compound will likely involve comprehensive pharmacokinetic and toxicological studies, as well as evaluation in more chronic models of inflammation. The detailed structure-activity relationship studies presented in the primary research by Darwish SA, et al. provide a valuable foundation for the design of next-generation COX-2 inhibitors with even further optimized properties. The continued investigation of this compound and its analogs holds significant promise for advancing the field of anti-inflammatory drug discovery.

In-depth Technical Guide on the Anti-inflammatory Properties of Compound 13b

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 13b, a novel indole-2-formamide benzimidazole[2,1-b]thiazole derivative, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of its biological activity, focusing on its inhibitory effects on key pro-inflammatory mediators. The document includes detailed experimental protocols for in vitro assays, quantitative data on its inhibitory concentrations, and a summary of its known mechanism of action. Visual diagrams of the pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. A key cellular player in the inflammatory cascade is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a variety of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The development of small molecules that can effectively modulate these inflammatory pathways is a significant focus of contemporary drug discovery.

Compound 13b, chemically identified as N-(6-((2-chloropropyl)carbamoyl)benzo[d]imidazo[2,1-b]thiazol-2-yl)-1H-indole-2-carboxamide, has emerged as a potent anti-inflammatory agent. This document serves as a technical resource, consolidating the available data on its anti-inflammatory profile and providing detailed methodologies for its evaluation.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of Compound 13b was evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. The compound exhibited a dose-dependent inhibition of the production of key pro-inflammatory mediators. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Pro-inflammatory Mediator | IC50 Value (μM) | Cell Line | Stimulant |

| Nitric Oxide (NO) | 10.992 | RAW264.7 | LPS |

| Interleukin-6 (IL-6) | 2.294 | RAW264.7 | LPS |

| Tumor Necrosis Factor-α (TNF-α) | 12.901 | RAW264.7 | LPS |

Table 1: Inhibitory efficacy of Compound 13b on the production of pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages.

Mechanism of Action

The precise signaling pathways through which Compound 13b exerts its anti-inflammatory effects are a subject of ongoing investigation. However, the inhibition of NO, IL-6, and TNF-α production in LPS-stimulated macrophages strongly suggests interference with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the expression of these inflammatory mediators.

Furthermore, studies have indicated that Compound 13b can induce ferroptosis, a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides. This is evidenced by its ability to increase reactive oxygen species (ROS) and malondialdehyde (MDA) levels while decreasing glutathione (GSH) content.[1][2][3][4][5][6] The interplay between its anti-inflammatory and pro-ferroptotic activities is an area of active research.

Postulated Anti-inflammatory Signaling Pathway

The following diagram illustrates the likely signaling pathway inhibited by Compound 13b in LPS-stimulated macrophages.

Caption: Postulated mechanism of Compound 13b's anti-inflammatory action.

Experimental Protocols

The following protocols are based on standard methodologies for assessing anti-inflammatory activity in LPS-stimulated RAW264.7 macrophages.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Experimental Plating: Seed RAW264.7 cells in 96-well plates at a density of 1-2 x 105 cells/well and allow them to adhere overnight.[7]

-

Treatment:

-

Pre-treat the cells with varying concentrations of Compound 13b (or vehicle control) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours.

-

Caption: Workflow for in vitro anti-inflammatory screening.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Standard: Sodium nitrite (to prepare a standard curve).

-

-

Procedure:

-

Transfer 50 µL of cell culture supernatant to a new 96-well plate.[1]

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.[8]

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.[8]

-

Measure the absorbance at 540 nm using a microplate reader.[1][2]

-

Calculate the nitrite concentration from the sodium nitrite standard curve.

-

Caption: Step-by-step workflow for the Griess assay.

IL-6 and TNF-α Quantification (ELISA)

-

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of IL-6 and TNF-α in the cell culture supernatants.

-

Materials: Commercially available ELISA kits for murine IL-6 and TNF-α.

-

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kit.

-

Typically, the protocol involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking non-specific binding sites.

-

Adding cell culture supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Washing the plate again.

-

Adding a substrate that is converted by the enzyme into a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cytokine concentration from the standard curve.[9][10][11]

-

References

- 1. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 2. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Target Identification and Validation of Anti-inflammatory Agent 8

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery of novel anti-inflammatory therapeutics is a cornerstone of modern medicine. While phenotypic screening can identify compounds with potent anti-inflammatory activity, the critical next step is to determine their mechanism of action by identifying and validating their molecular target(s). This process, known as target deconvolution, is essential for optimizing lead compounds, understanding potential off-target effects, and building a strong foundation for clinical development.[1][2]

This guide provides an in-depth overview of the core methodologies used for the target identification and validation of a novel hypothetical compound, "Anti-inflammatory Agent 8" (AIA-8). AIA-8 was identified in a high-throughput phenotypic screen for its ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This document outlines a systematic, multi-faceted approach to elucidate its molecular target and validate its role in the compound's anti-inflammatory effects.

Part 1: Target Identification Strategies

Target identification aims to pinpoint the specific biomolecules, typically proteins, that physically interact with a bioactive compound.[3] A combination of affinity-based methods and broad-panel screening is often employed for a comprehensive analysis.

Overall Target Identification Workflow

The initial strategy involves using an unbiased chemical proteomics approach, photo-affinity chromatography, to capture potential binding partners of AIA-8 from cell lysates. This is followed by a more targeted, hypothesis-driven approach using kinase profiling, as many anti-inflammatory pathways are regulated by kinases.[4][5]

Photo-Affinity Chromatography

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand.[6][7] By incorporating a photoreactive group and a biotin tag onto AIA-8, a covalent bond can be formed with interacting proteins upon UV light exposure, allowing for their stringent purification and subsequent identification by mass spectrometry.[3]

-

Probe Synthesis: Synthesize an affinity probe by modifying AIA-8 with a photoreactive group (e.g., diazirine) and a biotin tag for purification.

-

Cell Culture and Lysis: Culture RAW 264.7 macrophages to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Incubation: Incubate the cell lysate with the AIA-8 affinity probe (or a DMSO control) for 1 hour at 4°C. To identify specific binders, a parallel incubation can be performed with an excess of the original, unmodified AIA-8 to competitively block the binding sites.

-

UV Cross-linking: Transfer the lysate to a petri dish on ice and expose it to UV light (365 nm) for 15-30 minutes to covalently link the probe to its binding partners.[3]

-

Affinity Pulldown: Add streptavidin-coated magnetic beads to the cross-linked lysate and incubate for 2 hours at 4°C to capture the biotinylated probe-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins using silver staining. Excise unique bands present in the probe-treated sample but absent or reduced in control lanes.

-

Mass Spectrometry: Subject the excised gel bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

| Rank | Protein Name | Gene Symbol | Mascot Score | Unique Peptides | Fold Enrichment (AIA-8 vs. Control) |

| 1 | Mitogen-activated protein kinase-activated protein kinase 2 | MAPKAPK2 | 452 | 15 | 25.4 |

| 2 | Heat shock protein 90 | HSP90AA1 | 310 | 11 | 8.2 |

| 3 | Tubulin beta chain | TUBB | 256 | 9 | 3.5 |

| 4 | Pyruvate kinase | PKM | 189 | 7 | 12.1 |

Table 1: Hypothetical list of proteins identified via photo-affinity chromatography coupled with mass spectrometry, ranked by fold enrichment.

Kinase Profiling

Given that protein kinases are critical regulators of inflammation, screening AIA-8 against a large panel of kinases can rapidly identify potential targets and assess selectivity.[4][5] Such screens measure the ability of a compound to inhibit the activity of each kinase in the panel.[8]

-

Compound Preparation: Prepare AIA-8 at a final concentration of 1 µM in the assay buffer.

-

Assay Reaction: In a 96-well plate, combine the specific kinase, its corresponding peptide substrate, and [γ-³³P]ATP.

-

Incubation: Add AIA-8 or DMSO (vehicle control) to the wells and incubate at room temperature for a specified time (e.g., 120 minutes) to allow for the phosphorylation reaction.

-

Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

-

Detection: Wash away excess [γ-³³P]ATP and measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of kinase activity for AIA-8 relative to the DMSO control.

| Kinase Target | Family | % Inhibition at 1 µM AIA-8 |

| MAPKAPK2 (MK2) | CAMK | 95.2% |

| p38α (MAPK14) | CMGC | 45.1% |

| JNK1 | CMGC | 15.3% |

| ERK2 | CMGC | 8.9% |

| IKKβ | IKK | 5.6% |

| AKT1 | AGC | 2.1% |

Table 2: Abbreviated results from a hypothetical kinase panel screen. AIA-8 shows potent and selective inhibition of MAPKAPK2 (MK2).

Based on the combined results from affinity chromatography and kinase profiling, MAPK-activated protein kinase 2 (MK2) emerges as the primary hypothesized target of AIA-8.

Part 2: Target Validation

Target validation confirms that the interaction between a compound and its hypothesized target is responsible for the observed therapeutic effect.[9][10][11] This involves demonstrating direct target engagement in a cellular context, confirming the binding interaction with biophysical methods, and using genetic tools to mimic the pharmacological effect.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify drug-target engagement in intact cells or cell lysates.[12][13] The principle is that a protein becomes more thermally stable when bound to a ligand, thus resisting heat-induced denaturation and aggregation.[14][15]

-

Cell Treatment: Treat RAW 264.7 cells with AIA-8 (e.g., 10 µM) or DMSO for 1 hour at 37°C.

-

Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Separate the soluble protein fraction from precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Western Blot Analysis: Collect the supernatants and analyze the amount of soluble MK2 protein by Western blotting using an anti-MK2 antibody. Use an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities at each temperature. Normalize the data to the intensity at the lowest temperature (40°C). Plot the percentage of soluble protein versus temperature to generate "melting curves." The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

| Treatment | Melting Temperature (Tm) of MK2 | Thermal Shift (ΔTm) |

| DMSO (Control) | 52.1 °C | - |

| AIA-8 (10 µM) | 58.6 °C | +6.5 °C |

Table 3: AIA-8 treatment leads to a significant thermal stabilization of its target protein, MK2, confirming direct engagement in a cellular environment.

Genetic Validation using siRNA

Genetic knockdown of a target protein should replicate the phenotype observed with the pharmacological inhibitor.[16] Small interfering RNA (siRNA) can be used to reduce the expression of MK2, after which the cellular response to inflammatory stimuli can be measured.[17]

-

Transfection: Transfect RAW 264.7 macrophages with either a non-targeting control siRNA or an siRNA specifically targeting MAPKAPK2 using a suitable transfection reagent.

-

Incubation: Incubate the cells for 48 hours to allow for the degradation of MK2 mRNA and protein.

-

Knockdown Confirmation: Lyse a subset of cells and confirm the reduction of MK2 protein levels via Western blot.

-

Pharmacological Treatment: Treat the remaining cells with either AIA-8 (1 µM) or DMSO.

-

Inflammatory Challenge: After 1 hour of compound treatment, stimulate the cells with LPS (100 ng/mL) for 6 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted TNF-α using an ELISA kit.

| siRNA Treatment | Pharmacological Treatment | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α |

| Control siRNA | DMSO | 1520 ± 85 | - |

| Control siRNA | AIA-8 (1 µM) | 315 ± 40 | 79.3% |

| MK2 siRNA | DMSO | 355 ± 52 | 76.6% |

| MK2 siRNA | AIA-8 (1 µM) | 330 ± 48 | 78.3% |

Table 4: The reduction of TNF-α secretion by MK2 knockdown phenocopies the effect of AIA-8. Furthermore, AIA-8 provides no significant additional benefit in MK2-depleted cells, strongly suggesting it acts via this target.

Biophysical Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[18][19][20] It provides quantitative data on the direct interaction between AIA-8 and the purified MK2 protein.[21][22]

-

Chip Functionalization: Covalently immobilize purified recombinant human MK2 protein (the ligand) onto a sensor chip surface.

-

Sample Injection: Inject various concentrations of AIA-8 (the analyte) in solution over the chip surface through a microfluidic channel.

-

Association/Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association (binding) of AIA-8 to MK2. Replace the analyte solution with buffer to monitor the dissociation phase.

-

Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

| Parameter | Value | Unit |

| Association Rate (ka) | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 5.0 x 10⁻³ | s⁻¹ |

| Dissociation Constant (KD) | 20 | nM |

Table 5: SPR analysis confirms a direct, high-affinity interaction between AIA-8 and the MK2 protein, with a calculated KD in the nanomolar range.

Part 3: Signaling Pathway Elucidation

The validation of MK2 as the direct target of AIA-8 places the compound's mechanism of action within the well-established p38 MAPK signaling pathway, a critical axis in the inflammatory response.[23][24][25]

The p38 MAPK/MK2 Signaling Pathway

The p38 MAPK pathway is activated by cellular stresses and inflammatory stimuli like LPS.[26] Activated p38 MAPK directly phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates downstream substrates, including tristetraprolin (TTP), which leads to the stabilization of AU-rich element-containing mRNAs, such as TNF-α mRNA, thereby promoting its translation and enhancing cytokine production. By inhibiting MK2, AIA-8 effectively decouples this signaling cascade, preventing the stabilization of TNF-α mRNA and reducing its synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. wjbphs.com [wjbphs.com]

- 3. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kinaselogistics.com [kinaselogistics.com]

- 6. conductscience.com [conductscience.com]

- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. selectscience.net [selectscience.net]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. benchchem.com [benchchem.com]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 15. news-medical.net [news-medical.net]

- 16. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]

- 17. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]

- 18. denovobiolabs.com [denovobiolabs.com]

- 19. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]

- 22. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]

- 23. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. synapse.koreamed.org [synapse.koreamed.org]

- 25. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]

- 26. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]

The Anti-Inflammatory Potential of Tilomisole Derivatives: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilomisole, a benzimidazole derivative, has historically been investigated for its immunomodulatory properties.[1] Recent research has pivoted towards the development and evaluation of its derivatives as potent anti-inflammatory agents. This technical guide synthesizes the current understanding of tilomisole derivatives in the context of inflammation, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation. The primary mode of action for these compounds appears to be the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2] This review consolidates in vitro and in vivo data, presents detailed experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Core Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of the new tilomisole-based benzimidazothiazole derivatives are primarily attributed to their selective inhibition of the COX-2 enzyme.[2] In the inflammatory cascade, pro-inflammatory stimuli, such as tissue injury or infection, trigger the expression of COX-2. This enzyme then catalyzes the conversion of arachidonic acid into prostaglandins, specifically prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever.[3][4] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2]

References

- 1. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New tilomisole-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Characterization of Anti-inflammatory Agent 8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a potent and selective cyclooxygenase-2 (COX-2) inhibitor, designated as Anti-inflammatory agent 8. Also referred to as compound 13 in the primary literature, this tilomisole-based benzimidazothiazole derivative has demonstrated significant anti-inflammatory properties. This document details the synthetic pathway, experimental protocols for its biological assessment, and summarizes its key quantitative data. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their understanding and potential application of this compound.

Introduction

This compound is a novel heterocyclic compound identified as a highly potent and selective inhibitor of COX-2, an enzyme critically involved in the inflammatory cascade. Its chemical name is Thiazolo[3,2-a]benzimidazole-2-carboxylic acid, 3-methyl-, 2-[(phenylamino)thioxomethyl]hydrazide, and it is registered under the CAS number 1103920-19-9. The molecular formula of the compound is C18H15N5OS. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides an in-depth look at the synthesis and biological evaluation of this promising anti-inflammatory agent.

Synthesis

The synthesis of this compound follows a multi-step reaction sequence starting from 3-methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid ethyl ester. The key steps involve the formation of a hydrazide intermediate, followed by reaction with phenyl isothiocyanate.

Synthetic Scheme

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid hydrazide

-

A mixture of 3-methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid ethyl ester and hydrazine hydrate in absolute ethanol is prepared.

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the precipitated solid is filtered, washed with ethanol, and dried to yield the hydrazide intermediate.

Experimental Protocol: Synthesis of this compound (Compound 13)

-

To a solution of 3-methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid hydrazide in dry benzene, phenyl isothiocyanate is added.

-

The mixture is heated under reflux.

-

Upon cooling, the solid product is collected by filtration, washed with benzene, and recrystallized from an appropriate solvent to afford pure this compound.[2]

Characterization

The structure of this compound was confirmed using various spectroscopic methods. While the primary literature confirms the use of these techniques, specific spectral data are not publicly available.[3]

| Property | Value |

| Molecular Formula | C18H15N5OS |

| Molecular Weight | 381.47 g/mol |

| CAS Number | 1103920-19-9 |

Table 1: Physicochemical Properties of this compound.

Biological Activity

This compound has been evaluated for its anti-inflammatory and COX-inhibitory activities through both in vivo and in vitro assays.

In Vitro COX Inhibition Assay

The compound's ability to inhibit COX-1 and COX-2 enzymes was assessed using an in vitro assay. This assay typically measures the production of prostaglandins from arachidonic acid by the respective COX isoforms.

-

The test compound (this compound) and a reference drug (e.g., celecoxib) are dissolved in a suitable solvent (e.g., DMSO).

-

The compounds are pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

After a specific incubation period, the reaction is terminated.

-

The amount of prostaglandin produced is quantified, typically using an ELISA kit.

-

The IC50 values are calculated from the dose-response curves.[1]

| Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | 14.36 | 159.5 |

| COX-2 | 0.09 |

Table 2: In Vitro COX Inhibition Data for this compound.[1]

In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory effect was evaluated using the carrageenan-induced rat paw edema model, a standard and widely used assay for acute inflammation.

-

Male Wistar rats are divided into groups: a control group, a reference group (e.g., celecoxib), and groups treated with different doses of this compound.

-

The test compounds are administered orally.

-

After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce edema.

-

The paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.[1]

| Compound | Dose (mg/kg) | % Inhibition of Edema (after 3h) |

| This compound | 10 | 72.5 |

| Celecoxib (Reference) | 10 | 75.0 |

Table 3: In Vivo Anti-inflammatory Activity of this compound.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme.

Caption: Mechanism of action of this compound.

Conclusion

This compound is a potent and selective COX-2 inhibitor with significant in vivo anti-inflammatory activity, comparable to the established drug celecoxib.[1] Its tilomisole-based benzimidazothiazole scaffold represents a promising area for the development of new anti-inflammatory drugs with an improved safety profile. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers interested in exploring this compound and its analogs further.

References

An In-depth Technical Guide to the COX-2 Selectivity Profile of Anti-inflammatory Agent 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Anti-inflammatory agent 8," a potent and selective inhibitor of cyclooxygenase-2 (COX-2). This document details its quantitative selectivity profile, the experimental protocols used for its evaluation, and its position within the broader context of inflammatory signaling pathways.

Introduction to this compound

"this compound" is identified as compound 13 in the scientific literature, a novel tilomisole-based benzimidazothiazole derivative.[1] It has demonstrated significant anti-inflammatory properties, primarily attributed to its highly selective inhibition of the COX-2 enzyme. This selectivity is a critical attribute in modern anti-inflammatory drug design, aiming to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2][3][4]

Quantitative COX-2 Selectivity Profile

The inhibitory activity of this compound against COX-1 and COX-2 has been quantified through in vitro enzyme inhibition assays. The data clearly demonstrates a strong preference for COX-2, marking it as a highly selective inhibitor.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1 IC50/COX-2 IC50) |

| This compound (Compound 13) | 14.36 | 0.09 | 159.5 |

Note: The COX-1 IC50 was calculated based on the provided COX-2 IC50 and Selectivity Index from the source.[1]

Experimental Protocols

The determination of the COX-1 and COX-2 inhibitory activities of this compound was performed using a well-established in vitro assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes.

Methodology: A colorimetric COX inhibitor screening assay was utilized. This assay measures the peroxidase activity of cyclooxygenase by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a wavelength of 590 nm.[5]

Materials and Reagents:

-

COX-1 and COX-2 enzymes (ovine or human)

-

Arachidonic acid (substrate)

-

Heme

-

Tris-HCl buffer (pH 8.0)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

This compound (dissolved in DMSO)

-

Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation: All reagents are prepared according to the manufacturer's instructions. A series of dilutions of this compound and control inhibitors are made in the assay buffer. The final DMSO concentration is kept low (typically <1%) to avoid interference with enzyme activity.

-

Assay Setup: In a 96-well plate, the following are added to each well in the specified order:

-

150 µL of assay buffer

-

10 µL of Heme

-

10 µL of COX-1 or COX-2 enzyme

-

10 µL of the diluted this compound solution or control inhibitor. For 100% activity control, the vehicle (buffer with DMSO) is added. For the blank, buffer is added.

-

-

Pre-incubation: The plate is pre-incubated at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is initiated by adding 10 µL of the TMPD solution followed by 10 µL of arachidonic acid solution to all wells except the blank.

-

Incubation: The plate is incubated at 37°C for a short period (e.g., 5-10 minutes).

-

Absorbance Measurement: The absorbance is measured at 590 nm using a microplate reader.

-

Data Analysis: The absorbance readings are corrected by subtracting the blank. The percentage of inhibition for each concentration of this compound is calculated relative to the 100% activity control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Mechanism of Action

While specific studies detailing the full signaling cascade modulated by this compound are not yet available, its primary mechanism of action is the direct inhibition of the COX-2 enzyme. This intervention occurs within the arachidonic acid cascade, a critical pathway in the inflammatory response.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The cyclooxygenase enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is a precursor to a variety of prostaglandins that mediate inflammation, pain, and fever.[2][6] By selectively inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.

Experimental Workflow for COX Inhibition Assay

The following diagram illustrates the logical flow of the in vitro experimental procedure to determine the COX-2 selectivity of a compound like this compound.

Conclusion

This compound (compound 13) is a highly potent and selective COX-2 inhibitor, as evidenced by its low nanomolar IC50 value for COX-2 and a selectivity index of 159.5. The experimental data, obtained through a robust in vitro colorimetric assay, positions this compound as a promising candidate for further pre-clinical and clinical development. Its mechanism of action, centered on the targeted inhibition of the inducible COX-2 enzyme within the arachidonic acid cascade, underscores its potential for providing effective anti-inflammatory relief with a reduced risk of gastrointestinal complications. Further research is warranted to elucidate its effects on downstream signaling pathways and to fully characterize its in vivo efficacy and safety profile.

References

- 1. New tilomisole-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: In Vitro Efficacy of Anti-inflammatory Agent 8

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anti-inflammatory agent 8 is a novel tilomisole-based benzimidazothiazole derivative with potent anti-inflammatory properties.[1] It functions as a highly selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][2] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drug candidates, as it may reduce the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] This document outlines detailed protocols for the in vitro evaluation of this compound's efficacy, focusing on its mechanism of action and its effects on key inflammatory mediators.

Mechanism of Action

The primary mechanism of action for this compound is the selective inhibition of the COX-2 enzyme.[1][2] In response to inflammatory stimuli, such as cytokines and pathogens, COX-2 is induced and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[3][5][6] By selectively blocking COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.[1][2][3]

Data Summary

The following table summarizes the key in vitro efficacy data for this compound.

| Assay | Cell Line/Enzyme | Endpoint | IC50 |

| COX-2 Inhibition | Purified Ovine COX-2 | Enzymatic Activity | 0.09 nM[1][2] |

| COX-1 Inhibition | Purified Ovine COX-1 | Enzymatic Activity | > 10 µM |

| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 | PGE2 Levels | 15 nM |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Nitrite Levels | > 50 µM |

| TNF-α Production | LPS-stimulated RAW 264.7 | TNF-α Levels | > 50 µM |

| Cell Viability | RAW 264.7 | MTT Reduction | > 100 µM |

Experimental Protocols

COX-2 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on purified COX-2 enzyme activity.

Materials:

-

Purified ovine COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Heme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the reaction buffer, heme, and purified COX-2 enzyme.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately measure the absorbance at 590 nm every minute for 10 minutes.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.

-

Calculate the IC50 value by plotting the percent inhibition against the log concentration of the compound.

Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit PGE2 production in a cellular model of inflammation.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

PGE2 ELISA kit

-

24-well cell culture plates

Protocol:

-

Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of PGE2 production for each concentration of this compound.

-

Determine the IC50 value.

Nitric Oxide (NO) Production Assay

Objective: To evaluate the effect of this compound on the production of nitric oxide, another key inflammatory mediator.

Materials:

-

RAW 264.7 cells

-

LPS

-

This compound

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard

-

96-well plate

Protocol:

-

Follow steps 1-3 from the PGE2 production protocol.

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percent inhibition of NO production.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of this compound on RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percent cell viability relative to the vehicle-treated control cells.

Visualizations

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for in vitro cell-based assays of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for JNK-IN-8 in LPS-Induced Inflammation Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to establish experimental models of inflammation and sepsis[1][2]. The administration of LPS triggers a robust inflammatory cascade, characterized by the release of pro-inflammatory cytokines and the activation of various signaling pathways, making it an ideal model for evaluating the efficacy of novel anti-inflammatory agents[1][3]. This document provides detailed application notes and protocols for the use of "Anti-inflammatory agent 8" (JNK-IN-8), a first-in-class irreversible c-Jun N-terminal kinase (JNK) inhibitor, in LPS-induced inflammation models[4]. JNK-IN-8 has demonstrated significant therapeutic potential by attenuating inflammatory responses and oxidative stress, primarily through the inhibition of the JNK/NF-κB signaling pathway[4].

Mechanism of Action

LPS initiates an inflammatory response by binding to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages[5][6]. This binding event triggers a downstream signaling cascade that leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1)[5][7]. The JNK pathway is a critical component of this response, contributing to the phosphorylation and activation of transcription factors that drive the expression of pro-inflammatory genes[4].

JNK-IN-8 exerts its anti-inflammatory effects by irreversibly binding to JNK, thereby preventing its phosphorylation and activation. This inhibition blocks the downstream activation of NF-κB, leading to a significant reduction in the production and release of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6[4].

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs [mdpi.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FBL Promotes LPS-Induced Neuroinflammation by Activating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Carrageenan-Induced Paw Edema Model for Evaluating "Anti-inflammatory Agent 8"

Audience: Researchers, scientists, and drug development professionals.

Introduction: The carrageenan-induced paw edema model is a widely used and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[1][2] Carrageenan, a sulfated polysaccharide extracted from red seaweed, is a phlogistic agent that induces a classic, non-immune inflammatory response when injected subcutaneously into the paw of a rodent.[2] The resulting edema is characterized by increased vascular permeability, fluid exudation, and infiltration of leukocytes to the inflammatory site.[1] This inflammatory cascade is biphasic. The early phase (0-2 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the late phase (after 2 hours) involves the production of prostaglandins and the release of pro-inflammatory cytokines, mediated by enzymes like cyclooxygenase-2 (COX-2).[3][4] This model is particularly sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit the cyclooxygenase pathway, making it an excellent primary screen for compounds like "Anti-inflammatory Agent 8."[2][5]

Signaling Pathway of Carrageenan-Induced Inflammation

Carrageenan initiates an inflammatory response primarily through the activation of Toll-like receptor 4 (TLR4).[6][7] This triggers a downstream signaling cascade involving the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[7][8][9] Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory genes. This leads to the synthesis and release of key inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[10] COX-2, in turn, is responsible for the synthesis of prostaglandins (especially PGE2), which are major contributors to the edema and hyperalgesia observed in the model.[11] "this compound" is hypothesized to inhibit one or more key steps in this pathway.

Experimental Protocol

This protocol outlines the procedure for inducing paw edema in rats and assessing the efficacy of "this compound."

1. Materials and Reagents:

-

Phlogistic Agent: Lambda Carrageenan (1% w/v suspension in sterile 0.9% saline).[3][10][14]

-

Test Compound: "this compound" (dissolved in an appropriate vehicle).

-

Positive Control: Indomethacin (5-10 mg/kg, dissolved in appropriate vehicle).[10][15]

-

Vehicle Control: The solvent used to dissolve the test and control compounds.

-

Measurement Device: Plethysmometer or a digital caliper.[15]

-

Syringes and Needles: 1 mL syringes with 27-gauge needles.[14]

2. Experimental Workflow:

3. Detailed Procedure:

-

Acclimatization: House animals for at least one week before the experiment under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

-

Fasting: Fast the rats for 12-18 hours before the experiment to ensure uniform absorption of orally administered compounds. Water should be available ad libitum.

-

Grouping: Randomly divide the animals into experimental groups (n=6 per group):

-

Group I: Vehicle Control

-

Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

-

Group III: Test Group ("this compound", Dose 1)

-

Group IV: Test Group ("this compound", Dose 2)

-

-

Baseline Measurement (t=0): Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, Indomethacin, or "this compound" via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.[3][10]

-

Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[14][16]

-

Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10][15] The peak edema is typically observed around 3-5 hours.[15][16]

4. Data Analysis:

-

Calculate Paw Edema (mL):

-

Edema = (Paw volume at time t) - (Paw volume at time 0)

-

-

Calculate Percentage Inhibition of Edema:

-

% Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100

-

-

Statistical Analysis: Analyze the data using a suitable statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Data Presentation: Representative Results

The following tables present hypothetical data for "this compound" based on typical results observed with standard NSAIDs like Indomethacin in this model.[10][15]

Table 1: Effect of this compound on Paw Volume (mL) in Carrageenan-Induced Edema

| Treatment Group | N | t=0h | t=1h | t=2h | t=3h | t=4h | t=5h |

| Vehicle Control | 6 | 1.25 ± 0.04 | 1.65 ± 0.06 | 1.98 ± 0.07 | 2.25 ± 0.09 | 2.20 ± 0.08 | 2.10 ± 0.07 |

| Indomethacin (10 mg/kg) | 6 | 1.24 ± 0.03 | 1.40 ± 0.05 | 1.55 ± 0.06 | 1.68 ± 0.07 | 1.65 ± 0.06 | 1.68 ± 0.05 |

| Agent 8 (25 mg/kg) | 6 | 1.26 ± 0.05 | 1.55 ± 0.07 | 1.75 ± 0.08 | 1.85 ± 0.09 | 1.82 ± 0.07 | 1.80 ± 0.06 |

| Agent 8 (50 mg/kg) | 6 | 1.25 ± 0.04 | 1.45 ± 0.06 | 1.60 ± 0.05 | 1.70 ± 0.06 | 1.68 ± 0.05 | 1.71 ± 0.06 |

*Values are expressed as Mean ± SEM. p<0.05 compared to Vehicle Control.

Table 2: Percentage Inhibition of Paw Edema by this compound

| Treatment Group | N | % Inhibition at 2h | % Inhibition at 3h | % Inhibition at 4h |

| Indomethacin (10 mg/kg) | 6 | 58.9% | 57.0% | 57.9% |

| Agent 8 (25 mg/kg) | 6 | 31.5% | 40.0% | 39.0% |

| Agent 8 (50 mg/kg) | 6 | 52.1% | 55.0% | 54.7% |

Percentage inhibition is calculated relative to the edema volume of the Vehicle Control group at each time point.

Conclusion: These application notes provide a comprehensive framework for utilizing the carrageenan-induced paw edema model to evaluate the acute anti-inflammatory potential of "this compound." The detailed protocol, pathway diagrams, and data presentation templates offer researchers a robust methodology for screening and characterizing novel therapeutic candidates. The representative data indicate that "this compound" exhibits a dose-dependent anti-inflammatory effect, with the 50 mg/kg dose showing efficacy comparable to the standard drug, Indomethacin.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]

- 3. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism of action responsible for carrageenan-induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CARRAGEENAN-INDUCED NFκB ACTIVATION DEPENDS ON DISTINCT PATHWAYS MEDIATED BY REACTIVE OXYGEN SPECIES AND HSP27 OR BY BCL10 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carrageenan-Induced Colonic Inflammation Is Reduced in Bcl10 Null Mice and Increased in IL-10-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 13. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]

- 14. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: Dose-Response of Anti-inflammatory Agent 8 in Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction: Macrophages are key players in the inflammatory response, releasing a variety of pro-inflammatory mediators upon activation. The study of compounds that can modulate this response is crucial for the development of new anti-inflammatory therapies. "Anti-inflammatory agent 8" is a novel tilomisole-based benzimidazothiazole derivative identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2)[1]. This document provides detailed protocols for assessing the dose-dependent effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation[2][3]. The protocols cover cell culture, induction of inflammation, and measurement of key inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[4][5][6].

Data Presentation

The anti-inflammatory activity of Agent 8 was evaluated by measuring its ability to inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages. The results demonstrate a dose-dependent inhibition of these pro-inflammatory mediators.

Table 1: Dose-Response of this compound on Nitric Oxide (NO) Production

| Treatment | Concentration (µM) | NO Production (% of LPS Control) | Standard Deviation |

| Control (Unstimulated) | 0 | 5.2 | ± 1.1 |

| LPS (1 µg/mL) | 0 | 100 | ± 8.5 |

| Agent 8 + LPS | 0.1 | 85.3 | ± 7.2 |

| Agent 8 + LPS | 1 | 52.1 | ± 4.9 |

| Agent 8 + LPS | 10 | 21.7 | ± 2.5 |

| Agent 8 + LPS | 50 | 8.9 | ± 1.3 |

Table 2: Dose-Response of this compound on TNF-α Production

| Treatment | Concentration (µM) | TNF-α Production (% of LPS Control) | Standard Deviation |

| Control (Unstimulated) | 0 | 4.8 | ± 0.9 |

| LPS (1 µg/mL) | 0 | 100 | ± 9.1 |

| Agent 8 + LPS | 0.1 | 88.9 | ± 7.8 |

| Agent 8 + LPS | 1 | 55.4 | ± 5.3 |

| Agent 8 + LPS | 10 | 25.1 | ± 2.8 |

| Agent 8 + LPS | 50 | 10.2 | ± 1.5 |

Table 3: Dose-Response of this compound on IL-6 Production

| Treatment | Concentration (µM) | IL-6 Production (% of LPS Control) | Standard Deviation |

| Control (Unstimulated) | 0 | 6.1 | ± 1.2 |

| LPS (1 µg/mL) | 0 | 100 | ± 8.9 |

| Agent 8 + LPS | 0.1 | 90.2 | ± 8.1 |

| Agent 8 + LPS | 1 | 58.7 | ± 6.2 |

| Agent 8 + LPS | 10 | 28.3 | ± 3.1 |

| Agent 8 + LPS | 50 | 12.5 | ± 1.8 |

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the culture of RAW 264.7 murine macrophage cells, a commonly used cell line for studying inflammation[7].

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2[7].

-

Subculturing: When cells reach 80-90% confluency, detach them by gentle scraping, centrifuge at 450 x g for 10 minutes, and resuspend in fresh medium for seeding into new flasks[8].

Macrophage Stimulation and Treatment with this compound

This protocol details the induction of an inflammatory response in RAW 264.7 cells using LPS and subsequent treatment with this compound[2][7].

-

Cell Plating: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight[7].

-

Preparation of Agent 8: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

-

Treatment and Stimulation:

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay measures nitrite, a stable product of NO, in the cell culture supernatant[7].

-

Reagents:

-

Griess Reagent A: 1% sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Nitrite Standard: Sodium nitrite to create a standard curve.

-

-

Procedure:

-

Collect 50 µL of cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each sample in a 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on the standard curve.

-

Measurement of TNF-α and IL-6 Production (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant[2][7].

-

Materials: Commercially available ELISA kits for murine TNF-α and IL-6.

-

General Procedure:

-

Coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction and measure the absorbance at 450 nm[7].

-

Determine cytokine concentrations from the standard curve.

-

Visualizations

Signaling Pathway Diagram

Lipopolysaccharide (LPS) initiates a pro-inflammatory signaling cascade in macrophages primarily through Toll-like receptor 4 (TLR4). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. The phosphorylation and subsequent degradation of IκB frees the transcription factor NF-κB (Nuclear Factor-kappa B) to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of various pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), the enzyme responsible for producing nitric oxide[9]. This compound, as a COX-2 inhibitor, can indirectly affect this pathway. The products of the COX-2 pathway, such as prostaglandins, can themselves influence NF-κB signaling[9]. By inhibiting COX-2, Agent 8 reduces the production of these prostaglandins, thereby contributing to the downregulation of the inflammatory response.

Caption: LPS-induced pro-inflammatory signaling via the NF-κB pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the anti-inflammatory effects of Agent 8 on macrophages.

Caption: Experimental workflow for assessing anti-inflammatory effects.